![molecular formula C6H11NSSi B1297445 2-(Trimethylsilyl)thiazole CAS No. 79265-30-8](/img/structure/B1297445.png)
2-(Trimethylsilyl)thiazole
Overview
Description
2-(Trimethylsilyl)thiazole is a useful source of formyl anion for the construction of 1,2-dihydroxyaldehyde fragments, en route to higher carbohydrates .
Synthesis Analysis
This compound can be prepared from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . It can be easily prepared on a multigram scale .
Molecular Structure Analysis
The molecular structure of this compound is C6H11NSSi .
Chemical Reactions Analysis
This compound is an effective one-carbon homologating reagent for alkoxy aldehydes, amino aldehydes, and dialdoses .
Physical And Chemical Properties Analysis
This compound has a boiling point of 51–53°C/10 mmHg, a density of 0.992 g/mL, and a refractive index of 1.4980 . It is insoluble in water but very soluble in CH2Cl2, diethyl ether, and THF . It is supplied in liquid form .
Scientific Research Applications
Reactions with Trifluoromethylsulfenyl Chloride and Trifluoromethylthiocopper
2-(Trimethylsilyl)thiazole reacts with trifluoromethylsulfenyl chloride to produce 2-(trifluoromethylthio)thiazole and a ring contraction product. The reaction mechanism and mass spectral characterization of these products offer insights into the chemical behavior of this compound (Munavalli et al., 2002).
Stereochemistry in Additions to α-Amino Aldehydes
The addition of this compound to various N-protected α-amino aldehydes shows anti and syn diastereoselectivity, important for understanding stereochemical outcomes in organic synthesis (Dondoni et al., 1990).
Mechanism of Action
Target of Action
It is known to be a useful source of formyl anion for the construction of 1,2-dihydroxyaldehyde fragments .
Mode of Action
2-(Trimethylsilyl)thiazole acts as a one-carbon homologating reagent for alkoxy aldehydes, amino aldehydes, and dialdoses . It can be prepared from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . It is employed as a formyl anion equivalent .
Biochemical Pathways
It is used in the synthesis of amino pentoses and sphingosines , indicating its involvement in carbohydrate and lipid metabolism.
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
Its use in the synthesis of amino pentoses and sphingosines suggests that it may have an impact on cellular processes involving these compounds.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent. It is stored at a temperature between 2-8°C . It is very soluble in THF, dichloromethane, and diethyl ether, but insoluble in water . These factors can affect the stability and efficacy of the compound.
Safety and Hazards
properties
IUPAC Name |
trimethyl(1,3-thiazol-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NSSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCHUDDPWPQOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343242 | |
Record name | 2-(Trimethylsilyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79265-30-8 | |
Record name | 2-(Trimethylsilyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(TRIMETHYLSILYL) THIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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